N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide
Description
N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide is a synthetic organic compound with a complex structure that includes a cyclopentyl ring, a benzyl group, and a pyrazole moiety
Properties
IUPAC Name |
N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c1-13(2)19-18(14(3)22-23-19)20(24)21-17-10-9-16(12-17)11-15-7-5-4-6-8-15/h4-8,13,16-17H,9-12H2,1-3H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBVVCFCJLEBHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(C)C)C(=O)NC2CCC(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction of a suitable precursor, such as a diene or a halide, under conditions that promote ring closure.
Introduction of the Benzyl Group: The benzyl group is often introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the cyclopentyl ring in the presence of a Lewis acid catalyst like aluminum chloride.
Synthesis of the Pyrazole Moiety: The pyrazole ring is formed through a condensation reaction between a hydrazine derivative and a 1,3-diketone or an equivalent compound.
Coupling of the Pyrazole and Cyclopentyl Rings: The final step involves coupling the pyrazole ring with the benzylcyclopentyl moiety, typically through an amide bond formation using reagents such as carbodiimides (e.g., DCC) or coupling agents like EDCI in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzyl group or the pyrazole ring using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduced amide or alcohol derivatives.
Substitution: Substituted benzyl derivatives with various functional groups.
Scientific Research Applications
N-(3-benzylcyclopentyl)-5-methyl-3-propan-2-yl-1H-pyrazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in
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